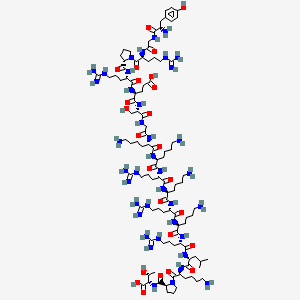

Tyr-PDGF A-Chain (194-211)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tyr-PDGF A-Chain (194-211) is a peptide derived from the platelet-derived growth factor A-chain. This peptide consists of 18 amino acids and is known for its role in various cellular processes, including cell growth, proliferation, and differentiation. The platelet-derived growth factor A-chain is a significant component in the regulation of cell division and development, making Tyr-PDGF A-Chain (194-211) an important molecule in biological research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-PDGF A-Chain (194-211) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Preparation: The resin is functionalized with a suitable linker to facilitate peptide chain attachment.

Amino Acid Coupling: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of Tyr-PDGF A-Chain (194-211) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity and yield of the final product .

化学反応の分析

Types of Reactions

Tyr-PDGF A-Chain (194-211) can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, stabilizing its structure.

Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.

Substitution: Site-directed mutagenesis using specific reagents and conditions tailored to the desired substitution.

Major Products Formed

Oxidation: Formation of disulfide-bonded peptides.

Reduction: Generation of peptides with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

科学的研究の応用

Tyr-PDGF A-Chain (194-211) has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and differentiation.

Medicine: Explored for its potential therapeutic applications in wound healing and tissue regeneration.

Industry: Utilized in the development of peptide-based drugs and biomaterials

作用機序

Tyr-PDGF A-Chain (194-211) exerts its effects by binding to platelet-derived growth factor receptors on the cell surface. This binding activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways lead to the activation of transcription factors and the expression of genes involved in cell growth, proliferation, and differentiation .

類似化合物との比較

Similar Compounds

- Platelet-Derived Growth Factor B-Chain (PDGF-BB)

- Platelet-Derived Growth Factor C-Chain (PDGF-CC)

- Platelet-Derived Growth Factor D-Chain (PDGF-DD)

Uniqueness

Tyr-PDGF A-Chain (194-211) is unique due to its specific amino acid sequence and its ability to modulate cellular processes through its interaction with platelet-derived growth factor receptors. Unlike other platelet-derived growth factor chains, the A-chain has distinct structural and functional properties that make it a valuable tool in research and therapeutic applications .

生物活性

Tyr-PDGF A-Chain (194-211) is a peptide derived from the platelet-derived growth factor (PDGF) family, specifically the A-chain of PDGF. PDGF is a crucial regulator of cell growth, proliferation, and angiogenesis, playing significant roles in various physiological and pathological processes. This article explores the biological activity of Tyr-PDGF A-Chain (194-211), including its mechanisms of action, effects on cellular functions, and implications in research and clinical applications.

Tyr-PDGF A-Chain (194-211) is a fragment that retains essential biological activities associated with the full-length PDGF-A. PDGF operates primarily through two receptor tyrosine kinases, PDGFR-α and PDGFR-β. Upon binding to these receptors, PDGF activates several downstream signaling pathways, including:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : Involved in cell growth and differentiation.

- Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : Promotes cell survival and metabolism.

- Phospholipase C (PLC)/Inositol Triphosphate (IP3) Pathway : Regulates calcium signaling and cell motility.

The activation of these pathways leads to various cellular responses such as chemotaxis, proliferation, and survival .

1. Cell Proliferation

Tyr-PDGF A-Chain (194-211) has been shown to stimulate DNA synthesis and promote cell division in various cell types. It enhances the proliferation of mesenchymal cells, which are crucial for tissue repair and regeneration .

2. Inhibition of Apoptosis

Research indicates that this peptide can inhibit apoptosis in certain cell types by activating survival pathways mediated by PDGFR signaling. For instance, in neuronal cells, PDGF signaling promotes cell survival through the activation of the PI3K/Akt pathway .

3. Chemotactic Activity

Tyr-PDGF A-Chain (194-211) exhibits chemotactic properties, directing cell movement towards higher concentrations of PDGF. This is particularly relevant in wound healing where PDGF attracts fibroblasts to the injury site .

Case Study 1: Wound Healing

A study demonstrated that application of Tyr-PDGF A-Chain (194-211) significantly accelerated wound healing in diabetic mice models. The peptide enhanced fibroblast migration and proliferation at the wound site, leading to improved tissue regeneration .

Case Study 2: Tumor Microenvironment

In cancer research, Tyr-PDGF A-Chain (194-211) has been investigated for its role in the tumor microenvironment. It has been observed to promote angiogenesis and tumor growth by enhancing vascular permeability and attracting endothelial cells through its action on PDGFRs .

Data Table: Effects of Tyr-PDGF A-Chain on Cell Types

| Cell Type | Effect on Proliferation | Effect on Apoptosis | Chemotactic Response |

|---|---|---|---|

| Fibroblasts | Increased | Decreased | Positive |

| Neuronal Cells | Increased | Decreased | Positive |

| Endothelial Cells | Increased | Decreased | Positive |

Research Findings

Recent studies have highlighted the differential effects of Tyr-PDGF A-Chain compared to other PDGF isoforms. For example, while PDGF-BB is known for its strong mitogenic effects on smooth muscle cells, Tyr-PDGF A-Chain shows a more nuanced role in promoting specific cellular responses without excessive proliferation that could lead to pathological conditions like fibrosis or tumorigenesis .

特性

IUPAC Name |

(4S)-5-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H181N39O25/c1-56(2)51-72(91(159)135-71(25-8-13-43-106)95(163)140-50-20-32-75(140)93(161)138-79(57(3)142)96(164)165)136-89(157)67(28-16-46-120-99(112)113)132-85(153)64(24-7-12-42-105)129-87(155)66(27-15-45-119-98(110)111)131-84(152)63(23-6-11-41-104)128-86(154)65(26-14-44-118-97(108)109)130-83(151)62(22-5-10-40-103)127-82(150)61(21-4-9-39-102)125-76(144)54-124-81(149)73(55-141)137-90(158)69(37-38-78(146)147)133-88(156)68(29-17-47-121-100(114)115)134-92(160)74-31-19-49-139(74)94(162)70(30-18-48-122-101(116)117)126-77(145)53-123-80(148)60(107)52-58-33-35-59(143)36-34-58/h33-36,56-57,60-75,79,141-143H,4-32,37-55,102-107H2,1-3H3,(H,123,148)(H,124,149)(H,125,144)(H,126,145)(H,127,150)(H,128,154)(H,129,155)(H,130,151)(H,131,152)(H,132,153)(H,133,156)(H,134,160)(H,135,159)(H,136,157)(H,137,158)(H,138,161)(H,146,147)(H,164,165)(H4,108,109,118)(H4,110,111,119)(H4,112,113,120)(H4,114,115,121)(H4,116,117,122)/t57-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,79+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVVAMFNZVPEPI-RHFUBDAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H181N39O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。